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Compound of Interest

Compound Name:
3-(Piperidin-1-

ylmethyl)phenylboronic acid, HCl

Cat. No.: B1453391 Get Quote

An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl: Properties,

Reactivity, and Applications in Modern Drug Discovery

Executive Summary
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional organic compound of

significant interest to the pharmaceutical and synthetic chemistry sectors. Possessing both a

nucleophilic piperidine moiety and an electrophilic boronic acid group, it serves as a versatile

building block, primarily in palladium-catalyzed cross-coupling reactions. Its hydrochloride salt

form generally confers improved stability and handling characteristics compared to the free

base. This guide provides a comprehensive overview of its chemical properties, a plausible

synthetic strategy, its core application in Suzuki-Miyaura coupling, and essential safety

protocols. The insights herein are tailored for researchers, medicinal chemists, and process

development scientists who leverage advanced chemical intermediates for the synthesis of

complex molecular architectures and active pharmaceutical ingredients (APIs).

Core Chemical Identity and Physicochemical
Properties
The unique reactivity of this molecule stems from the spatial and electronic relationship

between the boronic acid group at the meta-position and the basic piperidinylmethyl
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substituent. This arrangement influences its solubility, stability, and performance in catalytic

cycles.

Nomenclature and Structural Identifiers
A clear identification is critical for regulatory and experimental consistency. The compound is

cataloged under several identifiers across major chemical databases.

Parameter Value Source(s)

IUPAC Name

3-(1-

piperidinylmethyl)phenylboroni

c acid hydrochloride

[1]

CAS Number 1072946-21-4 [1][2][3]

Molecular Formula C₁₂H₁₉BClNO₂ [3]

Molecular Weight 255.55 g/mol [3][4]

InChI Key
CYTHVUIHUCIBNP-

UHFFFAOYSA-N
[1]

Appearance Solid [5]

Structural Representation
The molecule's three-dimensional structure and the presence of the boronic acid functional

group are central to its utility in cross-coupling chemistry.

Figure 1: Chemical structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl.

Synthesis and Mechanistic Considerations
While specific proprietary synthesis routes may vary, a plausible and scalable pathway can be

designed based on established organometallic and amine chemistry principles. The strategy

involves the formation of the piperidinylmethyl-aryl bond followed by the introduction of the

boronic acid moiety.

Retrosynthetic Analysis
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A logical retrosynthetic approach simplifies the molecule into commercially available starting

materials. The primary disconnections are at the C-B bond and the C-N bond of the benzylic

position. A practical approach involves installing the piperidinylmethyl group first, as the boronic

acid is sensitive to many reaction conditions.

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

3-(Piperidin-1-ylmethyl)bromobenzene
 C-B bond formation

(Lithiation followed by borylation)

Trialkyl borate, e.g., B(OiPr)₃

Organolithium reagent, e.g., n-BuLi

3-Bromobenzyl bromide

 C-N bond formation
(Nucleophilic substitution)

Piperidine

Click to download full resolution via product page

Figure 2: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
This protocol is an illustrative example based on common laboratory procedures.[6] Yields and

reaction conditions require optimization for large-scale synthesis.

Step 1: Synthesis of 1-((3-bromophenyl)methyl)piperidine

To a stirred solution of piperidine (1.2 equivalents) in a suitable aprotic solvent (e.g.,

Tetrahydrofuran) at 0 °C, add 3-bromobenzyl bromide (1.0 equivalent) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product via column chromatography to yield the intermediate.

Step 2: Synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

Dissolve 1-((3-bromophenyl)methyl)piperidine (1.0 equivalent) in anhydrous THF and cool

the solution to -78 °C under an inert atmosphere (e.g., Argon).

Add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir

for 1 hour to ensure complete lithium-halogen exchange.

To this organolithium intermediate, add triisopropyl borate (1.5 equivalents) dropwise, again

maintaining the temperature at -78 °C.

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

Cool the reaction to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until

the pH is acidic (~2-3). This step hydrolyzes the borate ester and forms the hydrochloride

salt.

Extract the aqueous layer with an appropriate solvent (e.g., dichloromethane) to remove

organic impurities.

The aqueous layer containing the product can be concentrated or used to precipitate the

product by adjusting solvent polarity.

Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry

under vacuum.

Chemical Reactivity and Key Applications
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling

reactions, a cornerstone of modern C-C bond formation in pharmaceutical development.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction
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This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron

compound (like our title molecule) and an organohalide or triflate. Its popularity stems from the

mild reaction conditions, high functional group tolerance, and the commercial availability of a

vast array of boronic acids.[9][10] The piperidine moiety in the title compound is generally

stable under these conditions, making it an excellent scaffold for building molecular complexity.

Role as a Coupling Partner in the Catalytic Cycle
The boronic acid enters the catalytic cycle during the transmetalation step, transferring its

organic group (the 3-(piperidin-1-ylmethyl)phenyl moiety) to the palladium center.
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Figure 3: The Suzuki-Miyaura catalytic cycle featuring the boronic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling
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This protocol is a general guideline for coupling the title compound with a generic aryl bromide.

Catalyst Preparation: In a reaction vessel under an inert atmosphere, add the aryl bromide

(1.0 equiv.), 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl (1.2-1.5 equiv.), a palladium

catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., Dioxane/H₂O, Toluene/H₂O).

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and

stir until TLC or LC-MS analysis indicates consumption of the limiting reagent.

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an

organic solvent like ethyl acetate.

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography

on silica gel to isolate the biaryl product.

Significance in Medicinal Chemistry
Both the piperidine ring and the boronic acid group are privileged structures in drug design.

Piperidines: This saturated heterocycle is found in numerous FDA-approved drugs, acting as

a rigid scaffold that can orient substituents in a defined 3D space to optimize binding with

biological targets.[11] Examples include drugs for cancer (Niraparib) and neuropsychiatric

disorders (Preclamol).[11][12]

Boronic Acids: Initially seen as potentially toxic, boronic acids are now recognized for their

unique ability to form reversible covalent bonds with serine proteases and other enzyme

active sites.[6][13] This has led to successful drugs like the proteasome inhibitor Bortezomib

for treating multiple myeloma.[13]

The combination of these two motifs in a single building block allows for the efficient synthesis

of novel compounds with high potential for biological activity.

Handling, Storage, and Safety
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Proper handling and storage are paramount to ensure user safety and maintain the chemical

integrity of the compound.

Hazard Identification
Based on data for structurally similar aminophenylboronic acid hydrochlorides, the following

hazards are anticipated.[14][15]

Hazard Class Classification GHS Pictogram

Acute Toxicity, Oral
Category 4: Harmful if

swallowed
GHS07 (Exclamation Mark)

Skin Corrosion/Irritation
Category 2: Causes skin

irritation
GHS07 (Exclamation Mark)

Serious Eye Damage
Category 1: Causes serious

eye damage
GHS05 (Corrosion)

STOT Single Exposure
Category 3: May cause

respiratory irritation
GHS07 (Exclamation Mark)

Recommended Handling Procedures
Adherence to good laboratory practice is essential.[16][17]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.

Handling: Avoid generating dust.[16] Do not breathe dust or vapors.[16] Avoid contact with

skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact

lenses if present. Seek immediate medical attention.[17]
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Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

[18]

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician.[17]

Storage and Stability
To ensure long-term viability, the following storage conditions are recommended.

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]

Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

Stability: The product is generally stable under normal handling and storage conditions.[16]

The hydrochloride salt form provides protection against premature dehydration or

trimerization (boroxine formation) of the boronic acid group.

Conclusion
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a high-value chemical intermediate

strategically designed for modern organic synthesis. Its pre-installed piperidine scaffold

combined with the versatile boronic acid handle makes it an efficient tool for introducing this

important heterocyclic motif into complex molecules via the robust and reliable Suzuki-Miyaura

cross-coupling reaction. For researchers in drug discovery and development, this compound

offers a streamlined pathway to novel biaryl structures with significant therapeutic potential,

reducing synthetic steps and enabling rapid library generation. Proper understanding of its

properties, reactivity, and handling requirements is key to unlocking its full potential in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1453391#3-piperidin-1-ylmethyl-phenylboronic-acid-
hcl-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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